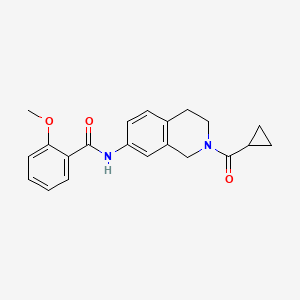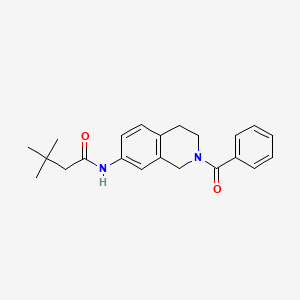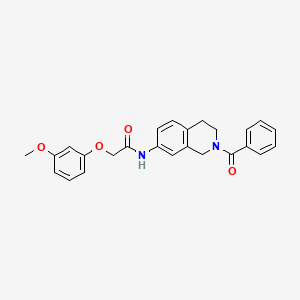![molecular formula C20H22BrN3O B6501475 2-bromo-N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]benzamide CAS No. 1203335-40-3](/img/structure/B6501475.png)
2-bromo-N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-bromo-N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]benzamide (BDB) is an organic compound belonging to the class of benzamides. It is composed of a benzene ring with a bromo substituent and an ethyl side chain. BDB has a variety of applications in scientific research, and its mechanism of action and biochemical and physiological effects have been studied.
科学的研究の応用
2-bromo-N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]benzamide has been used in a variety of scientific research applications, including in the study of drug metabolism and pharmacokinetics. It has been used in the development of new drugs, as well as in the study of drug-drug interactions. This compound has also been used in the study of enzyme inhibition, enzyme kinetics, and enzyme regulation. Additionally, this compound has been used in the study of cell signaling pathways, as well as in the development of novel therapeutic agents.
作用機序
The mechanism of action of 2-bromo-N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]benzamide is not fully understood. However, it is believed that this compound binds to enzymes and other proteins in the body, and this binding is thought to be responsible for its effects. This compound has been shown to inhibit the activity of enzymes such as cytochrome P450, and it is believed that this inhibition is responsible for its effects on drug metabolism and pharmacokinetics.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of cytochrome P450, as well as to affect the activity of other enzymes involved in drug metabolism and pharmacokinetics. This compound has also been shown to affect cell signaling pathways, as well as to have anti-inflammatory and anti-oxidant effects. Additionally, this compound has been shown to have neuroprotective effects, as well as to modulate the activity of neurotransmitters such as serotonin and dopamine.
実験室実験の利点と制限
2-bromo-N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]benzamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is relatively stable in solution. Additionally, this compound is soluble in a variety of solvents, making it easy to work with in the laboratory. However, this compound is also limited in its use in laboratory experiments. It is not very soluble in water, and its effects can be difficult to measure and quantify. Additionally, this compound is not very stable in air and can degrade over time.
将来の方向性
There are several potential future directions for research on 2-bromo-N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]benzamide. One potential direction is to further explore the mechanism of action of this compound, and to better understand how it affects biochemical and physiological processes. Additionally, further research could be done to better understand the effects of this compound on drug metabolism and pharmacokinetics, as well as its effects on cell signaling pathways. Additionally, further research could be done on the potential therapeutic applications of this compound, as well as its potential uses in the development of novel therapeutic agents. Finally, further research could be done to better understand the advantages and limitations of using this compound in laboratory experiments.
合成法
2-bromo-N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]benzamide is synthesized in a two-step process, beginning with the reaction of 2-bromo-N-ethylbenzamide with 2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethanol. This is followed by a nucleophilic substitution reaction between the bromo substituent and the dimethylamino group. The resulting product is this compound.
特性
IUPAC Name |
2-bromo-N-[2-(dimethylamino)-2-(1-methylindol-3-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22BrN3O/c1-23(2)19(12-22-20(25)15-9-4-6-10-17(15)21)16-13-24(3)18-11-7-5-8-14(16)18/h4-11,13,19H,12H2,1-3H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSEAPDBJWONPIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(CNC(=O)C3=CC=CC=C3Br)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-({1-[(thiophen-3-yl)methyl]piperidin-4-yl}methyl)ethane-1-sulfonamide](/img/structure/B6501408.png)
![3-(propan-2-yl)-1-{[1-(pyrimidin-2-yl)piperidin-4-yl]methyl}urea](/img/structure/B6501422.png)


![N-(5-chloro-2-methoxyphenyl)-2-[4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl]acetamide dihydrochloride](/img/structure/B6501445.png)
![N-[2-(2-methylpropanoyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]cyclohexanesulfonamide](/img/structure/B6501452.png)
![2-chloro-N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B6501465.png)
![N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B6501481.png)
![N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B6501496.png)
